molecular formula C14H22ClNO2 B1398244 4-(((4-Methoxybenzyl)oxy)methyl)piperidine hydrochloride CAS No. 1219949-43-5

4-(((4-Methoxybenzyl)oxy)methyl)piperidine hydrochloride

Cat. No.: B1398244
CAS No.: 1219949-43-5
M. Wt: 271.78 g/mol
InChI Key: ALIHTYOUOPVZGW-UHFFFAOYSA-N
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Description

4-(((4-Methoxybenzyl)oxy)methyl)piperidine hydrochloride (CAS 1219949-43-5) is a chemical compound with the molecular formula C14H22ClNO2 and a molecular weight of 271.78 g/mol . This piperidine derivative is a specialty synthetic building block utilized in research and development, particularly in the field of medicinal chemistry and organic synthesis. The 4-methoxybenzyl (PMB) group attached via an ether linkage is a common protecting group for alcohols, making this compound a valuable intermediate for the controlled synthesis and functionalization of more complex molecules . As a key heterocyclic building block, it provides a versatile scaffold for the creation of novel compounds for various scientific investigations. This product is intended for research purposes only and is strictly not intended for diagnostic or therapeutic uses, or for human or animal consumption . Researchers should consult the product's Safety Data Sheet (SDS) and handle this material with appropriate personal protective equipment in a well-ventilated laboratory setting.

Properties

IUPAC Name

4-[(4-methoxyphenyl)methoxymethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2.ClH/c1-16-14-4-2-12(3-5-14)10-17-11-13-6-8-15-9-7-13;/h2-5,13,15H,6-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALIHTYOUOPVZGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COCC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219949-43-5
Record name Piperidine, 4-[[(4-methoxyphenyl)methoxy]methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219949-43-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Protection of Piperidine Nitrogen

The synthesis typically begins with the protection of the piperidine nitrogen to prevent unwanted side reactions during ether formation. A common protecting group is the tert-butoxycarbonyl (Boc) group:

  • Procedure : 4-hydroxymethylpiperidine is treated with Boc anhydride under basic conditions to give tert-butyl 4-hydroxymethylpiperidine-1-carboxylate.
  • Purpose : This protects the nitrogen and allows selective functionalization at the hydroxymethyl group.

Formation of the 4-Methoxybenzyl Ether

The key step involves the introduction of the 4-methoxybenzyl (PMB) group to the hydroxymethyl position on the piperidine ring:

  • Method A: Nucleophilic Substitution

    • The Boc-protected 4-hydroxymethylpiperidine is deprotonated using sodium hydride in an aprotic solvent such as dimethylformamide (DMF).
    • 4-Methoxybenzyl bromide is then added, and the reaction mixture is stirred at elevated temperature (e.g., 60 °C) for an extended period (up to 48 hours).
    • Workup involves quenching with water, extraction, drying, and purification by column chromatography.
  • Method B: Mitsunobu Coupling

    • Alternatively, Mitsunobu reaction can be employed using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine to couple the hydroxyl group of Boc-protected piperidine with 4-methoxybenzyl alcohol.
    • This method provides good regioselectivity and yields the ether linkage efficiently.

Deprotection of the Boc Group

  • The Boc protecting group is removed by treatment with 4N hydrochloric acid in dioxane at room temperature or slightly elevated temperature (up to 60 °C).
  • This step yields the free amine as its hydrochloride salt or as a free base, depending on the workup.

Formation of Hydrochloride Salt

  • The free amine is converted to its hydrochloride salt by reaction with hydrogen chloride in an appropriate solvent (e.g., ethanol or dioxane).
  • The salt is precipitated by adding a poor solvent such as ethyl acetate and isolated by filtration and drying under reduced pressure.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Time Yield (%) Notes
Boc Protection Boc anhydride, base (e.g., triethylamine) Room temperature 2-4 hours >75 Protects piperidine nitrogen
Ether Formation (NaH) NaH, 4-methoxybenzyl bromide, DMF 60 °C 24-48 hours 15-78 Longer reaction time improves conversion
Ether Formation (Mitsunobu) DIAD, triphenylphosphine, 4-methoxybenzyl alcohol Room temperature 12-24 hours Moderate to high Alternative to NaH method, avoids strong base
Boc Deprotection 4N HCl in dioxane RT to 60 °C Overnight Quantitative Efficient removal of protecting group
Salt Formation HCl in ethanol or dioxane RT 1-2 hours 79 (reported) Precipitation from ethyl acetate yields pure salt

Analytical Characterization and Purification

  • Purification is typically achieved by silica gel chromatography or preparative reversed-phase HPLC.
  • Characterization includes:
  • Final products are often isolated as hydrochloride salts for improved stability and handling.

Summary of Key Research Findings

  • The use of sodium hydride in DMF for ether formation is effective but requires prolonged reaction times and careful handling due to the strong base.
  • Mitsunobu coupling offers an alternative route with milder conditions but involves more reagents and potential purification challenges.
  • Boc protection and deprotection steps are well-established and provide high yields and selectivity.
  • Formation of the hydrochloride salt enhances compound stability and facilitates isolation.
  • Reported yields for the overall process vary from moderate to high depending on the exact conditions and purification methods used.

Chemical Reactions Analysis

Types of Reactions: 4-(((4-Methoxybenzyl)oxy)methyl)piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The compound can be reduced to remove the methoxy group, yielding a simpler piperidine derivative.

    Substitution: The piperidine ring can participate in substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products:

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of piperidine derivatives without the methoxy group.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Organic Synthesis

4-(((4-Methoxybenzyl)oxy)methyl)piperidine hydrochloride serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows for various chemical modifications, making it suitable for creating diverse derivatives used in pharmaceuticals.

Pharmaceutical Development

The compound has been investigated for its potential therapeutic properties, particularly as an intermediate in the synthesis of antidepressants like paroxetine. Research indicates that derivatives of this compound may exhibit significant biological activity, including interactions with specific enzymes or receptors that modulate physiological responses .

Studies have shown that this compound may interact with various biological targets. These interactions can influence enzyme activities or receptor functions, leading to potential therapeutic effects. For instance, investigations into its binding mechanisms suggest that it may act on histamine receptors, which are crucial in several physiological processes .

Case Study 1: Therapeutic Potential

In a study focused on the biological activity of related piperidine compounds, researchers found that certain derivatives exhibited nanomolar affinity for histamine receptors while also inhibiting acetylcholinesterase (AChE) activity. This dual action suggests potential applications in treating conditions like Alzheimer's disease .

Case Study 2: Chemical Modification

Research has demonstrated that modifications to the methoxybenzyl group can significantly affect the compound's reactivity and biological activity. For instance, altering the substituents on the benzyl group led to variations in receptor affinity and enzyme inhibition profiles, highlighting the importance of structural adjustments in drug design .

Mechanism of Action

The mechanism of action of 4-(((4-Methoxybenzyl)oxy)methyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzyl Group

4-(((4-Methylbenzyl)oxy)methyl)piperidine Hydrochloride
  • Substituent : ((4-Methylbenzyl)oxy)methyl (methyl instead of methoxy).
  • Molecular Formula: C₁₄H₂₂ClNO.
  • Increased lipophilicity may enhance membrane permeability but reduce aqueous solubility.
  • Applications : Likely used in hydrophobic environments or as an intermediate in synthetic chemistry .
4-(4-Methoxybenzoyl)piperidine Hydrochloride
  • Substituent : 4-Methoxybenzoyl (carbonyl group instead of ether-linked benzyl).
  • Molecular Formula: C₁₃H₁₆ClNO₂.
  • Key Differences :
    • The carbonyl group introduces electrophilicity, making the compound more reactive in nucleophilic reactions.
    • Reduced steric hindrance compared to the ether-linked substituent.
  • Applications: Potential use in ketone-based coupling reactions or enzyme inhibition studies .

Positional Isomerism on the Piperidine Ring

2-(((4-Methoxybenzyl)oxy)methyl)piperidine Hydrochloride
  • Substituent Position : 2-position of piperidine.
  • Molecular Formula: C₁₃H₂₁ClNO₂ (same as target compound).
  • Key Differences :
    • Altered spatial arrangement affects binding affinity to receptors or enzymes.
    • May exhibit different pharmacokinetics due to varying steric interactions.
  • Data Gap: No direct toxicity or solubility data available for positional isomers .

Direct Benzyl Attachments vs. Ether Linkages

3-(4-Methoxybenzyl)piperidine Hydrochloride
  • Substituent : Direct 4-methoxybenzyl group at the 3-position.
  • Molecular Formula: C₁₃H₂₀ClNO.
  • Molecular Weight : 241.76 g/mol .
  • Key Differences: Absence of the ether linkage increases lipophilicity.
  • Applications : Suitable for lipid-rich biological systems or as a precursor in alkaloid synthesis.

Substitutions on the Aromatic Ring

4-(2-Methoxybenzyl)piperidine Hydrochloride
  • Substituent Position : 2-methoxy on the benzyl ring.
  • Molecular Weight : 241.76 g/mol .
  • Electron-donating effects are less pronounced compared to para-substitution.

Structural Impact on Solubility and Reactivity

Compound Substituent Type Key Functional Groups Molecular Weight (g/mol) Predicted LogP*
Target Compound Ether-linked 4-methoxybenzyl -OCH₂-, -OCH₃ 258.45 ~2.1
4-(((4-Methylbenzyl)oxy)methyl)piperidine Ether-linked 4-methylbenzyl -OCH₂-, -CH₃ ~256.0 ~2.8
3-(4-Methoxybenzyl)piperidine Direct 4-methoxybenzyl -CH₂-, -OCH₃ 241.76 ~3.0

*LogP values estimated based on group contributions.

  • Ether Linkage: Enhances solubility in polar solvents (e.g., water, ethanol) compared to direct benzyl attachments.
  • Methoxy vs.

Toxicity and Environmental Impact

  • Data Limitations : Acute toxicity, ecotoxicity, and degradation pathways for the target compound and analogs are largely unreported in the provided evidence .

Biological Activity

4-(((4-Methoxybenzyl)oxy)methyl)piperidine hydrochloride is a synthetic compound belonging to the piperidine class, characterized by its unique structure that includes a piperidine ring and a 4-methoxybenzyl group linked via an oxy-methyl bridge. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including interactions with various molecular targets that may lead to therapeutic applications.

  • Molecular Formula : C14H21NO2·HCl
  • Molecular Weight : 273.79 g/mol
  • Structure : The compound features a piperidine ring, which is known for its versatility in drug development, and the methoxy group enhances its reactivity and biological potential .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. These interactions can modulate enzyme activity or receptor functions, leading to various physiological responses. The exact mechanisms are still under investigation, but preliminary studies suggest potential binding affinities toward certain targets that may influence therapeutic outcomes .

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities, including:

  • Antinociceptive Effects : Studies have shown that compounds with similar piperidine structures can enhance opioid analgesia when used in conjunction with opioid agonists. This suggests that this compound could potentially enhance pain relief when combined with opioids .
  • Anticancer Potential : Piperidine derivatives have been explored for their anticancer properties. For instance, some studies indicate that modifications in the piperidine structure can lead to improved cytotoxicity against cancer cell lines, suggesting that this compound might also possess similar properties .
  • Neuroprotective Effects : Given the structural similarities with known neuroprotective agents, there is potential for this compound to inhibit enzymes related to neurodegenerative diseases. Research has indicated that piperidine derivatives can interact with cholinesterase enzymes, which are critical in Alzheimer's disease treatment .

Case Studies and Research Findings

Several studies have investigated the biological activity of piperidine derivatives, providing insights into the potential effects of this compound:

  • Study on Antinociceptive Activity :
    • Researchers tested the effects of related piperidine compounds on pain response in animal models. The results indicated significant increases in pain threshold when these compounds were administered alongside opioids, highlighting a synergistic effect .
  • Cytotoxicity in Cancer Models :
    • A study evaluated several piperidine derivatives for their cytotoxic effects on FaDu hypopharyngeal tumor cells. The findings revealed that certain modifications led to enhanced apoptosis induction compared to standard treatments like bleomycin .
  • Enzyme Inhibition Studies :
    • Investigations into cholinesterase inhibition showed that piperidine-based compounds could effectively inhibit both acetylcholinesterase and butyrylcholinesterase, which are important targets for Alzheimer's disease therapies .

Comparative Analysis with Related Compounds

The following table summarizes key biological activities of this compound compared to other piperidine derivatives:

Compound NameAntinociceptive ActivityAnticancer ActivityCholinesterase Inhibition
This compoundModeratePotentialYes
Piperidine Derivative AHighModerateYes
Piperidine Derivative BLowHighNo

Q & A

Basic Research Questions

Q. What are the standard synthetic routes and purification methods for 4-(((4-Methoxybenzyl)oxy)methyl)piperidine hydrochloride?

  • Methodology : The synthesis typically involves nucleophilic substitution between a piperidine derivative and 4-methoxybenzyl chloride in the presence of a base (e.g., triethylamine) to deprotonate intermediates. The reaction is conducted in aprotic solvents like dichloromethane, followed by purification via recrystallization or column chromatography to isolate the hydrochloride salt .
  • Key Data :

  • Solvent: Dichloromethane (polar aprotic)
  • Base: Triethylamine (1.5–2.0 equivalents)
  • Purification: Crystallization in ethanol/water mixtures or silica gel chromatography .

Q. Which spectroscopic techniques are recommended for structural characterization?

  • Methodology :

  • 1H/13C NMR : Identifies proton environments (e.g., methoxy, piperidine ring) and carbon backbone .
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., ESI-MS for [M+H]+ ion) .
  • IR Spectroscopy : Detects functional groups (e.g., C-O-C stretching in ether linkages) .

Q. What storage conditions ensure compound stability?

  • Methodology : Store in airtight, light-protected containers under inert gas (e.g., argon) at 2–8°C. Moisture-sensitive due to the hydrochloride salt form; use desiccants for long-term storage .

Advanced Research Questions

Q. How can reaction yield be optimized under varying solvent and temperature conditions?

  • Methodology :

  • Solvent Screening : Test polar aprotic (e.g., DCM, THF) vs. non-polar solvents to assess nucleophilicity and solubility .
  • Temperature Control : Maintain 0–5°C during reagent addition to minimize side reactions; gradual warming to room temperature improves kinetics .
  • Yield Analysis : Monitor reaction progress via TLC/HPLC and adjust stoichiometry (e.g., excess 4-methoxybenzyl chloride) .

Q. How to resolve discrepancies in reported biological activity (e.g., IC50) across assays?

  • Methodology :

  • Purity Verification : Use HPLC (>95% purity) to rule out impurities affecting activity .
  • Assay Standardization : Control pH, ionic strength, and co-factors (e.g., Mg²⁺ for enzymatic assays) .
  • Structural Analogs : Compare activity with related piperidines (e.g., 4-fluorobenzyl derivatives) to identify structure-activity trends .

Q. What computational methods predict binding affinity to neurological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with serotonin/dopamine receptors .
  • MD Simulations : Assess binding stability (e.g., 100-ns simulations in GROMACS) .
  • QSAR Models : Train models on piperidine derivatives’ physicochemical properties (e.g., logP, polar surface area) .

Q. What strategies elucidate metabolic pathways in preclinical models?

  • Methodology :

  • Radiolabeling : Synthesize ¹⁴C-labeled compound for in vitro (hepatic microsomes) and in vivo (rodent) tracking .
  • LC-MS/MS : Identify phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
  • Cross-Species Comparison : Compare metabolic profiles in human vs. rodent liver microsomes to predict clinical behavior .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-(((4-Methoxybenzyl)oxy)methyl)piperidine hydrochloride
Reactant of Route 2
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4-(((4-Methoxybenzyl)oxy)methyl)piperidine hydrochloride

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